1-ベンジル-4-ニトロ-1H-ピラゾール

概要

説明

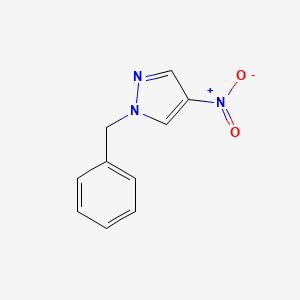

1-Benzyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms

科学的研究の応用

Chemistry

1-Benzyl-4-nitro-1H-pyrazole serves as an important building block for synthesizing complex heterocyclic compounds. Its nitro group allows for various chemical transformations, including reduction to amino derivatives or substitution reactions with other functional groups.

Biology

Research has indicated that this compound exhibits significant biological activities, particularly in:

- Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for new antibiotics.

- Antioxidant Properties: Demonstrated antioxidant activity through various assays, indicating its potential in combating oxidative stress.

Medicine

The compound is being explored for its therapeutic potential:

- Anticancer Activity: Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis through reactive oxygen species generation.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer potential of pyrazole derivatives, modifications to the nitro group significantly enhanced cytotoxicity against colorectal cancer cells. The mechanism involved the induction of apoptosis via reactive oxygen species (ROS) generation.

Industry

1-Benzyl-4-nitro-1H-pyrazole is utilized in the production of advanced materials with specific properties, including:

- Agrochemicals: As an intermediate in the synthesis of pesticides and herbicides.

- Pharmaceuticals: Used in developing new drugs targeting various diseases due to its diverse biological activities.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against a range of bacteria |

| Antioxidant | Exhibits scavenging activity against free radicals |

| Anticancer | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Modulates activity through interaction with specific enzymes |

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Benzyl-3-nitro-1H-pyrazole | Similar structure, different position of nitro | Moderate anticancer activity |

| 1-Benzyl-4-amino-1H-pyrazole | Reduced nitro to amino group | Enhanced antimicrobial properties |

| 1-Benzyl-4-chloro-1H-pyrazole | Chlorine substitution at 4-position | Increased enzyme inhibition |

作用機序

Target of Action

Similar compounds have been found to interact with various biological targets, suggesting a potential for diverse interactions .

Mode of Action

The exact mode of action of 1-Benzyl-4-nitro-1H-pyrazole is currently unknown . It’s worth noting that similar compounds have been found to exhibit anti-inflammatory and analgesic activities , suggesting that 1-Benzyl-4-nitro-1H-pyrazole might interact with its targets in a similar manner.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Similar compounds have shown antimicrobial potential , suggesting that 1-Benzyl-4-nitro-1H-pyrazole might have similar effects.

Action Environment

It’s worth noting that the compound should be stored in a dry, cool, well-ventilated area .

生化学分析

Biochemical Properties

1-Benzyl-4-nitro-1H-pyrazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, potentially inhibiting their activity . This interaction can be crucial in understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of 1-Benzyl-4-nitro-1H-pyrazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that can alter cellular responses . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 1-Benzyl-4-nitro-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-Benzyl-4-nitro-1H-pyrazole over time are important factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under standard storage conditions but may degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the environment.

Dosage Effects in Animal Models

The effects of 1-Benzyl-4-nitro-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

1-Benzyl-4-nitro-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . These interactions can affect the levels of metabolites and influence the overall metabolic flux. Understanding these pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1-Benzyl-4-nitro-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biochemical effects and therapeutic potential.

Subcellular Localization

1-Benzyl-4-nitro-1H-pyrazole exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For example, the compound has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy metabolism.

準備方法

1-Benzyl-4-nitro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazones with appropriate aldehydes or ketones under oxidative conditions . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a building block in a [3+2] cycloaddition reaction with terminal alkynes . Industrial production methods often involve the use of palladium-catalyzed coupling reactions or copper-catalyzed aerobic oxidative cyclization .

化学反応の分析

1-Benzyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Substitution: The nitro group can be substituted with other functional groups using reagents like aryl halides in the presence of copper powder.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazole derivatives with additional oxygen-containing functional groups .

類似化合物との比較

1-Benzyl-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:

- 1-(3-Methylbenzyl)-4-nitro-1H-pyrazole

- 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole

- 1-(4-Bromobenzyl)-4-nitro-1H-pyrazole

- 1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole

These compounds share a similar pyrazole core structure but differ in the substituents attached to the benzyl group. The unique properties of 1-Benzyl-4-nitro-1H-pyrazole, such as its specific reactivity and biological activity, make it distinct from these related compounds .

生物活性

1-Benzyl-4-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

1-Benzyl-4-nitro-1H-pyrazole features a pyrazole ring substituted with a benzyl group and a nitro group at specific positions. The presence of the nitro group enhances the compound's reactivity, making it a valuable candidate for further chemical modifications and biological evaluations.

| Property | Value |

|---|---|

| Molecular Formula | C10H9N3O2 |

| Molecular Weight | 201.19 g/mol |

| CAS Number | 88095-61-8 |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that 1-benzyl-4-nitro-1H-pyrazole exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus . Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : The compound has been investigated for its anticancer effects, particularly in inhibiting tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production, which are critical in cancer progression . In vitro studies have demonstrated that certain derivatives of pyrazole can induce apoptosis in cancer cells.

- Anti-inflammatory Effects : 1-Benzyl-4-nitro-1H-pyrazole has been reported to exhibit anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines . This property is particularly relevant for conditions such as rheumatoid arthritis and colitis.

The biological activity of 1-benzyl-4-nitro-1H-pyrazole is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that may inhibit specific enzymes involved in inflammatory and metabolic pathways.

- Receptor Interaction : Research suggests that this compound can act as an agonist or antagonist for estrogen receptors, influencing estrogen signaling pathways . This dual action could have implications for hormone-related diseases.

- Cell Membrane Penetration : The benzyl group enhances the lipophilicity of the compound, facilitating its penetration into cell membranes and increasing its bioavailability .

Case Studies and Research Findings

Several studies highlight the potential applications of 1-benzyl-4-nitro-1H-pyrazole:

- Study on Antimicrobial Activity : A series of novel pyrazole derivatives were synthesized and tested against E. coli and S. aureus. Compounds demonstrated varying degrees of activity, with some achieving inhibition rates comparable to standard antibiotics .

- Anti-inflammatory Research : In a study evaluating the anti-inflammatory properties of pyrazole derivatives, certain compounds showed up to 85% inhibition of TNF-α at concentrations significantly lower than traditional anti-inflammatory drugs .

特性

IUPAC Name |

1-benzyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZHZCMFLIKMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359583 | |

| Record name | 1-Benzyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88095-61-8 | |

| Record name | 1-Benzyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。